molecular formula C12H21N3O2S B6159275 5-amino-2-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide CAS No. 1018606-52-4

5-amino-2-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide

Cat. No.: B6159275
CAS No.: 1018606-52-4
M. Wt: 271.4
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Description

5-amino-2-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide is an organic compound with a complex structure It features both amino and sulfonamide functional groups, making it a versatile molecule in various chemical reactions and applications

Properties

CAS No.

1018606-52-4

Molecular Formula

C12H21N3O2S

Molecular Weight

271.4

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the nitration of 2-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide, followed by reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the amino group, potentially forming nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

5-amino-2-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-amino-2-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The amino and sulfonamide groups can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-amino-2-(dimethylamino)benzoic acid: This compound shares a similar structure but has a carboxylic acid group instead of a sulfonamide group.

    2-(dimethylamino)-5-nitrobenzenesulfonamide: This compound has a nitro group instead of an amino group.

Uniqueness

5-amino-2-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide is unique due to its combination of amino and sulfonamide functional groups, which provide distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it valuable in various fields of research and industry.

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